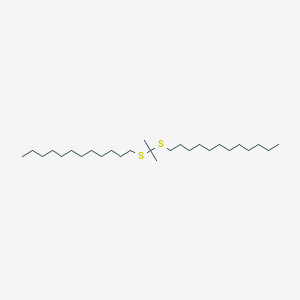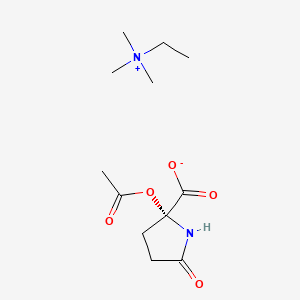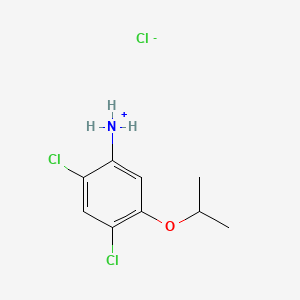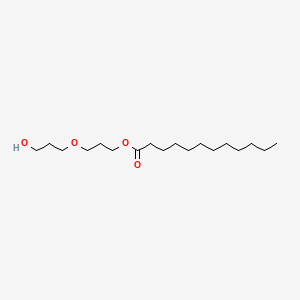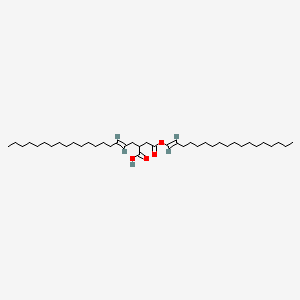
4-(Octadecenyl) hydrogen 2-octadecenylsuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Octadecenyl) hydrogen 2-octadecenylsuccinate is a chemical compound with the molecular formula C40H74O4 and a molecular weight of 619.01316 g/mol . It is known for its unique structure, which includes long hydrocarbon chains and a succinate group. This compound is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Octadecenyl) hydrogen 2-octadecenylsuccinate typically involves the esterification of succinic acid with octadecenyl alcohols. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The general reaction scheme can be represented as follows:
Succinic Acid+Octadecenyl Alcohol→4-(Octadecenyl) hydrogen 2-octadecenylsuccinate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Octadecenyl) hydrogen 2-octadecenylsuccinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The succinate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted succinate derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Octadecenyl) hydrogen 2-octadecenylsuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Investigated for its potential role in cell membrane studies due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of cosmetics and personal care products for its emulsifying properties.
Wirkmechanismus
The mechanism of action of 4-(Octadecenyl) hydrogen 2-octadecenylsuccinate involves its interaction with lipid bilayers and cell membranes. The long hydrocarbon chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Octadecenyl) succinic anhydride
- 4-(Octadecenyl) succinic acid
- 4-(Octadecenyl) hydrogen succinate
Uniqueness
4-(Octadecenyl) hydrogen 2-octadecenylsuccinate is unique due to its dual long-chain hydrocarbon groups, which provide enhanced hydrophobic interactions compared to similar compounds. This makes it particularly effective as an emulsifying agent and in applications requiring strong hydrophobic interactions.
Eigenschaften
CAS-Nummer |
93904-79-1 |
|---|---|
Molekularformel |
C40H74O4 |
Molekulargewicht |
619.0 g/mol |
IUPAC-Name |
(E)-2-[2-[(E)-octadec-1-enoxy]-2-oxoethyl]icos-4-enoic acid |
InChI |
InChI=1S/C40H74O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38(40(42)43)37-39(41)44-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31,33-34,36,38H,3-30,32,35,37H2,1-2H3,(H,42,43)/b33-31+,36-34+ |
InChI-Schlüssel |
NZWJLWCSPZNSSE-IJEYNDPJSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC/C=C/OC(=O)CC(C/C=C/CCCCCCCCCCCCCCC)C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC=COC(=O)CC(CC=CCCCCCCCCCCCCCCC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


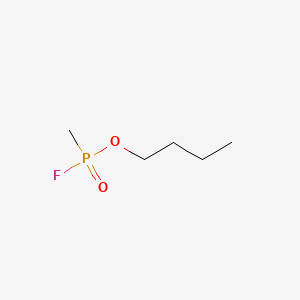
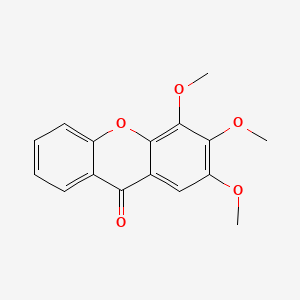
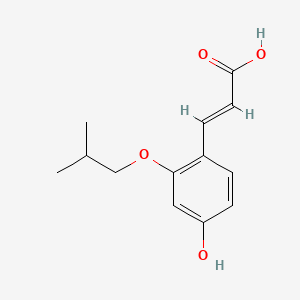
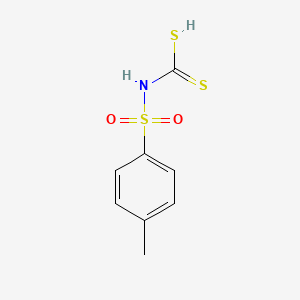
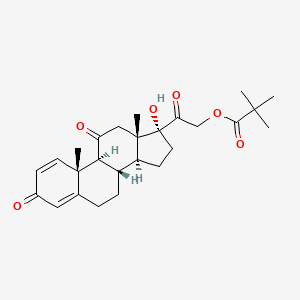
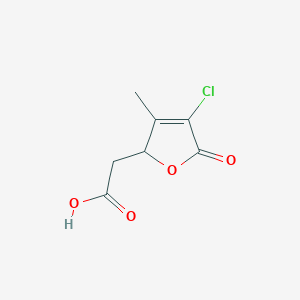
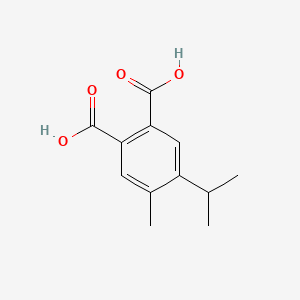
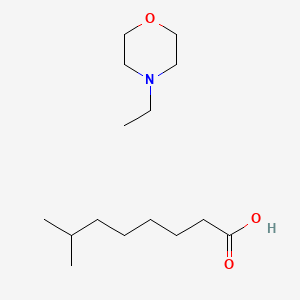

![4-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12670075.png)
